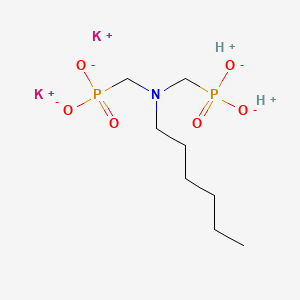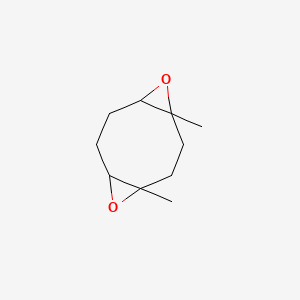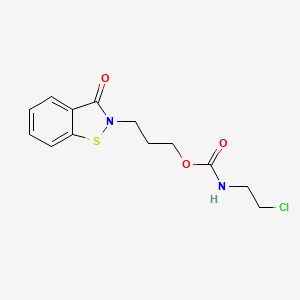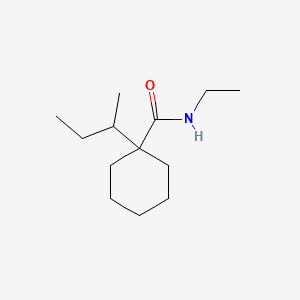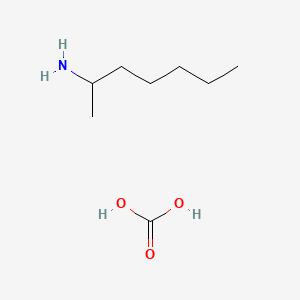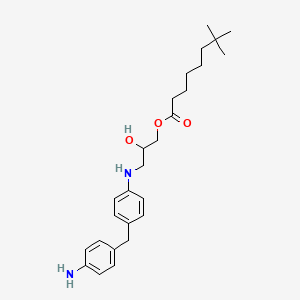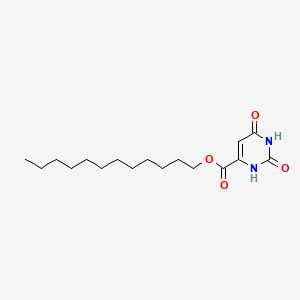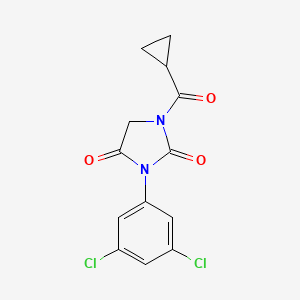
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives. The presence of cyclopropylcarbonyl and dichlorophenyl groups in its structure suggests potential biological activity and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- typically involves the following steps:
Formation of Imidazolidinedione Core: This can be achieved by the reaction of urea with glyoxal under acidic or basic conditions.
Introduction of Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via acylation using cyclopropylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,5-dichlorophenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the imidazolidinedione ring, potentially opening it to form amines or alcohols.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an anticonvulsant, sedative, or in other therapeutic areas.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazolidinediones can interact with neurotransmitter receptors or ion channels in the nervous system, modulating their activity. The cyclopropylcarbonyl and dichlorophenyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another imidazolidinedione used as an anticonvulsant.
Ethosuximide: A succinimide with similar anticonvulsant properties.
Carbamazepine: A dibenzazepine with anticonvulsant and mood-stabilizing effects.
Uniqueness
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is unique due to the presence of both cyclopropylcarbonyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
67387-64-8 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O3 |
Peso molecular |
313.13 g/mol |
Nombre IUPAC |
1-(cyclopropanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-8-3-9(15)5-10(4-8)17-11(18)6-16(13(17)20)12(19)7-1-2-7/h3-5,7H,1-2,6H2 |
Clave InChI |
ODFAYQZFJYEBNC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


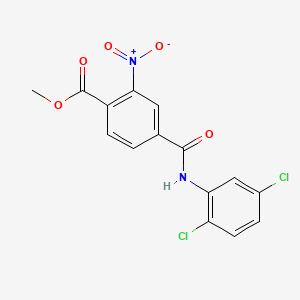
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
